(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Catalog No.
S783277
CAS No.
14590-54-6
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-cyclopropane-1,2-dicarboxylic acid

CAS Number

14590-54-6

Product Name

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

IUPAC Name

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1

InChI Key

RLWFMZKPPHHHCB-HRFVKAFMSA-N

SMILES

C1C(C1C(=O)O)C(=O)O

Synonyms

(S,S)-(+)-1,2-Cyclopropanedicarboxylic Acid; (+)-(S)-1,2-trans-Cyclopropanedicarboxylic Acid; (1S-trans)-1,2-Cyclopropanedicarboxylic Acid

Canonical SMILES

C1C(C1C(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)O

(1S,2S)-cyclopropane-1,2-dicarboxylic acid (CAS 14590-54-6) is a highly rigid, C2-symmetric chiral building block utilized extensively in asymmetric synthesis and medicinal chemistry. As an enantiopure trans-dicarboxylic acid, it provides a conformationally restricted scaffold that projects its substituents at precise vectors, making it a foundational precursor for synthesizing peptidomimetics, targeted receptor ligands, and complex polycyclopropane arrays [1]. In procurement and process contexts, sourcing this pre-resolved enantiomer bypasses the severe material inefficiencies of classical chiral resolution, offering an immediate, high-purity starting point for demanding synthetic routes[2].

Attempting to substitute the enantiopure (1S,2S) form with racemic trans-1,2-cyclopropanedicarboxylic acid or the cis-isomer results in critical synthetic and pharmacological failures. The cis-isomer lacks the C2 symmetry and trans-vector projection required for optimal receptor pocket fitting, often leading to massive drops in target binding affinity [1]. Conversely, utilizing the racemic trans-mixture requires in-house fractional crystallization with chiral bases (such as quinine), a process that inherently caps theoretical yield at 50%, routinely delivers practical yields below 30%, and introduces unacceptable batch-to-batch variability in enantiomeric excess [2].

Chiral Pool Yield and Step Economy vs. Racemic Resolution

Procuring pre-resolved (1S,2S)-cyclopropane-1,2-dicarboxylic acid eliminates the need for classical resolution of the racemic mixture. In-house resolution using chiral amines like quinine or dehydroabietylamine is notoriously inefficient, capping theoretical yields at 50% and often resulting in practical yields of <30% after the multiple recrystallizations required to reach high enantiopurity[1]. By sourcing the enantiopure compound, chemists retain 100% of the starting mass for downstream coupling, saving multiple synthetic steps and reducing solvent waste.

Evidence DimensionPractical Chiral Pool Yield
Target Compound Data100% utilization of procured mass
Comparator Or BaselineRacemic trans-mixture (<30% practical yield after resolution)
Quantified Difference>70% absolute increase in usable chiral starting material
ConditionsClassical fractional crystallization with chiral amine bases

Procuring the pre-resolved enantiomer prevents massive upfront material loss and accelerates the route-to-target in process chemistry.

Enantiomeric Excess (ee) Reproducibility in Complex Syntheses

In the synthesis of complex targets like the hexacyclopropane CETP inhibitor U-106305, early literature reported that relying on the in-house resolution of trans-1,2-cyclopropanedicarboxylic acid led to highly variable enantiomeric purities, fluctuating between 74% and 89% ee [1]. Commercial procurement of the (1S,2S) enantiomer guarantees a baseline ee of >98%, which is absolutely critical because any initial stereochemical impurity is exponentially amplified as diastereomeric mixtures during iterative cyclopropanation sequences.

Evidence DimensionStarting Enantiomeric Excess (ee)
Target Compound Data>98% ee (Commercial procurement standard)
Comparator Or BaselineIn-house resolution (74%–89% ee variability)
Quantified DifferenceUp to 24% improvement in baseline ee reliability
ConditionsPrecursor preparation for iterative asymmetric cyclopropanation

A guaranteed high-ee starting material is mandatory to prevent the compounding of diastereomeric impurities in multi-step syntheses.

Pharmacological Affinity Driven by Trans-Geometry

The spatial projection of the trans-1,2-dicarboxylic acid scaffold is critical for target engagement in specific receptor classes. For example, in the development of imidazoline receptor ligands, derivatives possessing the trans-geometry (derived from the trans-cyclopropane core) exhibited up to a 330-fold higher binding affinity at I2 sites compared to their cis-counterparts, achieving a pKi of 7.76 [1]. The (1S,2S) configuration specifically ensures that the pharmacophores are locked into the exact vectors required to avoid steric clashes within the binding pocket.

Evidence DimensionReceptor Binding Affinity (Trans/Cis Ratio)
Target Compound DataHigh affinity (pKi = 7.76 for trans-derivatives)
Comparator Or BaselineCis-isomer derivatives (up to 330-fold lower affinity)
Quantified Difference330-fold increase in I2 receptor binding affinity
ConditionsIn vitro radioligand binding assays at I2 imidazoline receptors

Selecting the correct trans-enantiomer is non-negotiable for achieving nanomolar potency in conformationally restricted drug candidates.

Synthesis of Conformationally Restricted Peptidomimetics

The compound is utilized for locking amino acid side chains into precise spatial arrangements. Its rigid C2-symmetric core is critical for developing targeted CNS compounds, such as mGluR agonists, where specific vector projection dictates receptor subtype selectivity [1].

Development of Imidazoline Receptor Ligands

This compound serves as the essential chiral precursor for trans-imidazoline derivatives. Procuring the (1S,2S) enantiomer ensures the correct trans-geometry required to achieve high-affinity binding (pKi > 7.7) at I2 receptor sites, avoiding the severe affinity drop-offs seen with cis-analogs [2].

Initiating Chiral Pool for Polycyclopropane Natural Products

It is the required starting material for the total synthesis of complex multi-cyclopropane arrays (e.g., U-106305, FR-900848). Starting with commercially guaranteed >98% ee material prevents the catastrophic amplification of diastereomers that occurs when using variably resolved in-house intermediates[3].

XLogP3

-0.6

Wikipedia

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types